2-(Methylsulfinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

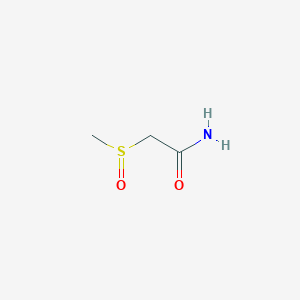

2-(Methylsulfinyl)acetamide is an organic compound with the molecular formula C3H7NO2S It is characterized by the presence of a methylsulfinyl group attached to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)acetamide typically involves the oxidation of 2-(Methylthio)acetamide. One common method is as follows:

Oxidation of 2-(Methylthio)acetamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylsulfinyl)acetamide can undergo various chemical reactions, including:

-

Oxidation: : Further oxidation can convert the sulfinyl group to a sulfonyl group.

Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out in acidic or basic media.

Products: 2-(Methylsulfonyl)acetamide.

-

Reduction: : The sulfinyl group can be reduced back to a thioether.

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: 2-(Methylthio)acetamide.

-

Substitution: : The amide group can participate in nucleophilic substitution reactions.

Reagents: Various nucleophiles such as amines or alcohols.

Conditions: Typically requires activation of the amide group, often through the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Products: Substituted acetamides.

Aplicaciones Científicas De Investigación

1.1. Antinociceptive and Anti-inflammatory Properties

Research has indicated that 2-(methylsulfinyl)acetamide derivatives exhibit significant antinociceptive and anti-inflammatory effects. These compounds have been investigated for their ability to inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. For instance, studies have shown that derivatives can effectively inhibit tumor necrosis factor-alpha (TNFα) release in models of endotoxemia, demonstrating their potential in managing inflammatory responses .

1.2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in the context of narcolepsy treatment. Novel derivatives of this compound have been synthesized and evaluated for their efficacy as wakefulness-promoting agents. These derivatives have shown promising results in enhancing alertness and reducing excessive daytime sleepiness, which are critical symptoms in narcolepsy .

2.1. Enzyme Inhibition

The inhibition of specific enzymes is a crucial aspect of the therapeutic action of this compound derivatives. For example, studies have demonstrated that these compounds can inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), both of which play significant roles in inflammatory signaling pathways . The dual inhibition mechanism offers a strategic approach to modulating inflammation-related diseases.

2.2. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Research has focused on modifying the compound's structure to enhance its binding affinity to targets such as dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). For instance, certain analogues with halogen substitutions have demonstrated improved binding affinities compared to the parent compound .

3.1. In Vitro and In Vivo Studies

Several studies have conducted in vitro assays to evaluate the effectiveness of this compound derivatives against various biological targets:

- Inhibition Studies : Compounds were tested for their ability to inhibit TNFα release from stimulated human whole blood, showing significant dose-dependent effects .

- Animal Models : In vivo studies in rodent models demonstrated the efficacy of these compounds in reducing inflammation markers and improving symptoms related to inflammatory diseases .

3.2. Comparative Efficacy

A comparative analysis of different derivatives has shown varying degrees of efficacy against established benchmarks such as standard anti-inflammatory drugs like ibuprofen and naproxen. Some novel compounds derived from this compound exhibited superior performance in terms of both potency and selectivity .

Data Summary Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anti-inflammatory | Derivatives of this compound | Significant inhibition of TNFα release |

| Neuroprotection | Wakefulness-promoting agents | Promising results in narcolepsy treatment |

| Enzyme Inhibition | Dual inhibitors | Effective against p38 MAPK and PDE4 |

| Structure-Activity Relationships | SAR Studies | Enhanced binding affinities with structural modifications |

Mecanismo De Acción

The mechanism of action of 2-(Methylsulfinyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing molecular recognition and binding.

Comparación Con Compuestos Similares

2-(Methylsulfinyl)acetamide can be compared with other similar compounds, such as:

2-(Methylthio)acetamide: The precursor in its synthesis, which lacks the sulfinyl group and has different reactivity.

2-(Methylsulfonyl)acetamide: The fully oxidized form, which has a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity.

Acetamide: The simplest amide, which lacks the sulfur-containing functional groups and thus has different chemical behavior.

Actividad Biológica

2-(Methylsulfinyl)acetamide, also known as NS-304, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical structure:

- Chemical Formula: C₅H₁₁NO₂S

- Molecular Weight: 145.21 g/mol

- CAS Number: 2245987

This compound is characterized by the presence of a methylsulfinyl group attached to an acetamide moiety, which contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit notable antibacterial properties. A study highlighted the synthesis of various acetamide derivatives and their antibacterial activities against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | E. coli |

| 2b | 12.5 | S. aureus |

| 2i | 25 | S. typhi |

These findings suggest that modifications to the acetamide structure can enhance antibacterial efficacy.

Urease Inhibition

Urease inhibition is another significant biological activity associated with acetamide compounds. A study evaluated various acetamide-sulfonamide conjugates for urease inhibition, revealing that some compounds exhibited potent inhibitory effects with IC50 values significantly lower than those of existing urease inhibitors .

Table 2: Urease Inhibition Data

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Ibuprofen-Sulfathiazole Conjugate | 9.95 ± 0.14 | 90.6 |

| Flurbiprofen-Sulfadiazine Conjugate | 16.74 ± 0.23 | 84.1 |

| Sulfamethoxazole | 13.39 ± 0.11 | 86.1 |

These results indicate the potential of acetamide derivatives in treating conditions associated with urease activity, such as urinary tract infections.

The antibacterial activity of this compound is thought to be mediated through multiple mechanisms:

- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition: By inhibiting key bacterial enzymes, the compound can prevent bacterial growth and replication.

- Biofilm Formation Inhibition: Studies have shown that certain derivatives significantly reduce biofilm formation in bacterial cultures, enhancing their antibacterial effectiveness .

Case Study: NS-304 in Vascular Diseases

NS-304 has been investigated for its potential in treating vascular diseases such as pulmonary arterial hypertension (PAH). In preclinical studies, NS-304 demonstrated long-lasting prostacyclin receptor agonist activity, which is crucial for vasodilation and inhibition of platelet aggregation . This positions NS-304 as a promising candidate for further clinical development.

Propiedades

IUPAC Name |

2-methylsulfinylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-7(6)2-3(4)5/h2H2,1H3,(H2,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXPTDCYRCXFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.